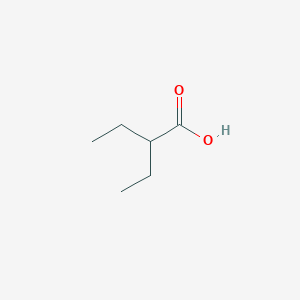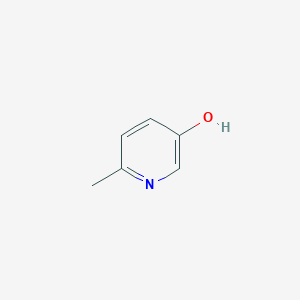
5-Hidroxi-2-metilpiridina
Descripción general
Descripción
5-Hydroxy-2-methylpyridine is an organic compound with the molecular formula C6H7NO. It is also known as 6-Methyl-3-pyridinol. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a hydroxyl group at the fifth position and a methyl group at the second position makes it a unique pyridine derivative. It is commonly used in various chemical syntheses and has significant applications in scientific research.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-methylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
5-Hydroxy-2-methylpyridine is primarily used as a ligand in the formation of platinum complexes, which have been shown to inhibit protein kinase activity at nanomolar levels . This suggests that the primary targets of 5-Hydroxy-2-methylpyridine are protein kinases, enzymes that play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
The compound interacts with its targets (protein kinases) by binding to them, thereby inhibiting their activity. This interaction results in changes in the phosphorylation state of proteins, which can alter their function and lead to changes in cell behavior .
Biochemical Pathways
Therefore, the inhibition of protein kinases by 5-Hydroxy-2-methylpyridine could potentially affect a wide range of cellular processes .
Pharmacokinetics
Its solubility in dichloromethane suggests that it may be well-absorbed in the body. The impact of these properties on the compound’s bioavailability remains to be determined.
Result of Action
The molecular and cellular effects of 5-Hydroxy-2-methylpyridine’s action are likely to be diverse, given the wide range of processes regulated by protein kinases. Inhibition of protein kinase activity can lead to alterations in cell division, metabolism, and signal transduction, potentially affecting cell growth and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy-2-methylpyridine. For instance, the compound should be stored away from fire sources and high-temperature environments . Proper laboratory procedures and waste disposal methods should be followed to ensure safety and environmental protection .
Análisis Bioquímico
Biochemical Properties
5-Hydroxy-2-methylpyridine has been used as a ligand in the formation of a platinum complex, which has shown protein kinase inhibitory action at nanomolar levels . This suggests that 5-Hydroxy-2-methylpyridine can interact with enzymes such as protein kinases, potentially influencing their activity.
Cellular Effects
For instance, some pyridine derivatives have been associated with changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its use as a ligand in a platinum complex suggests that it may exert its effects through binding interactions with biomolecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-methylpyridine can be synthesized through several methods. One common method involves the partial carboxylation of pyridine, followed by dehydration to form the acid chloride, which then reacts with methanol to yield 6-Methyl-3-pyridinol . Another method involves the halogenation, nucleophilic substitution, and condensation reactions of related pyridine derivatives.
Industrial Production Methods: Industrial production of 5-Hydroxy-2-methylpyridine typically involves large-scale chemical reactions under controlled conditions. The process may include the use of sulfuric acid and other reagents to achieve the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine carboxylic acids, and other functionalized derivatives.
Comparación Con Compuestos Similares
- 5-Chloro-2,4-dihydroxypyridine
- 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid
- 5′-Methyl-2,2′-bipyridine-6-carboxylic acid
Comparison: 5-Hydroxy-2-methylpyridine is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and electrophiles, compared to its analogs. The hydroxyl group enhances its solubility in polar solvents, while the methyl group influences its steric and electronic properties.
Propiedades
IUPAC Name |
6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLUJPLHLZJUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051580 | |
| Record name | 6-Methyl-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-78-4 | |
| Record name | 5-Hydroxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-5-HYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKE16JP1JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 5-Hydroxy-2-methylpyridine and rheumatoid arthritis?
A: Research suggests that 5-Hydroxy-2-methylpyridine, a compound found in cigarette smoke condensate (CSC), can worsen collagen-induced arthritis (CIA) in mice. [] This finding helps explain how cigarette smoking, an environmental risk factor, contributes to the development and severity of rheumatoid arthritis. [] Interestingly, its isomer, 2-hydroxy-3-methylpyridine, also demonstrated this effect. []
Q2: How was 5-Hydroxy-2-methylpyridine isolated and identified from cigarette smoke condensate?
A: Researchers used a multi-step process to isolate and identify 5-Hydroxy-2-methylpyridine. This included sequential fractionation and analysis, extraction with water/ether at different pH values, silica gel column chromatography, TLC, octadecyl silica (ODS) HPLC, GC/MS, and NMR. [] This rigorous approach ensured the accurate identification of the active compound.
Q3: Beyond its link to rheumatoid arthritis, are there other applications for 5-Hydroxy-2-methylpyridine?
A: Yes, 5-Hydroxy-2-methylpyridine is a versatile compound with applications in organic synthesis and materials science. For example, it serves as a starting material in the synthesis of Etoricoxib, a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug. [] Additionally, it can be used to create discotic metallomesogens, which are metal complexes that exhibit liquid crystal properties at room temperature. [, ] These materials have potential applications in electronic displays and sensors.
Q4: How is 5-Hydroxy-2-methylpyridine used in the synthesis of discotic metallomesogens?
A: 5-Hydroxy-2-methylpyridine is first reacted with alkyl bromides to create picoline derivatives with alkoxy chains. [, ] These derivatives are then metallated with lithium diisopropylamine and reacted with methyl benzoates to form ligand compounds. [, ] These ligands, when complexed with copper(II) or palladium(II) ions, form discotic metallomesogens with unique self-assembling properties. [, ]
Q5: Can you elaborate on the structural characteristics of 5-Hydroxy-2-methylpyridine relevant to its applications?
A: The presence of both a hydroxyl (-OH) and a methyl (-CH3) group on the pyridine ring makes 5-Hydroxy-2-methylpyridine a useful building block in organic synthesis. [, , ] The hydroxyl group can participate in reactions like alkylation and esterification, while the methyl group can be further functionalized. [, , ] These structural features contribute to the compound's versatility in synthesizing various molecules, including pharmaceuticals and liquid crystal materials.
Q6: Are there any known safety concerns regarding 5-Hydroxy-2-methylpyridine?
A: While 5-Hydroxy-2-methylpyridine itself has not been found to be mutagenic or exhibit aryl hydrocarbon receptor-dependent activity, [] further research is needed to fully understand its safety profile, especially considering its presence in cigarette smoke, a known health hazard.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


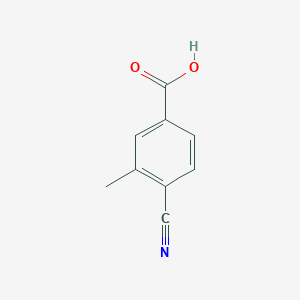
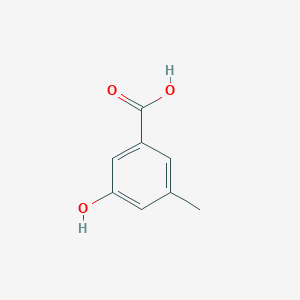
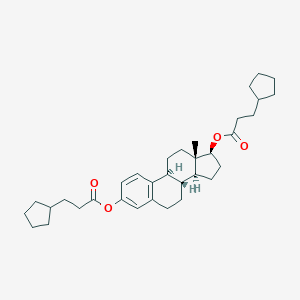
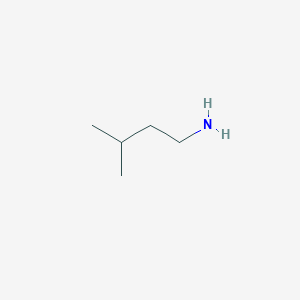

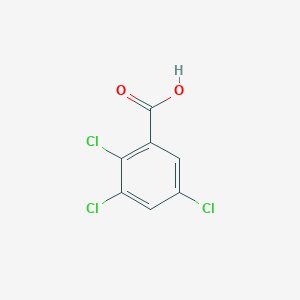

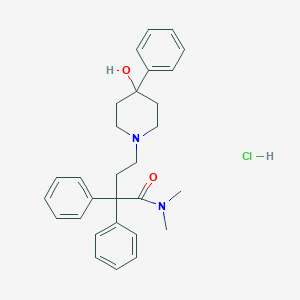
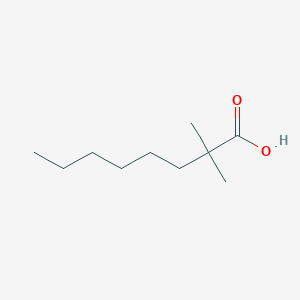
![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)



